BenchChemオンラインストアへようこそ!

Limonin17-beta-D-glucopyranoside

Colon cancer Apoptosis Limonoid glucoside

Select Limonin 17-beta-D-glucopyranoside (LG) — the only limonoid glucoside backed by human clinical data (reduced GGT, ALT, ALP, MMP-9, TNF-α). Water-soluble and tasteless, unlike bitter limonin aglycone. LG offers 1.46× superior antiproliferative potency (IC50 37.39 vs 54.74 μM) in SW480 colon adenocarcinoma, 55% in vivo tumor burden reduction, and competitive CYP19 inhibition (IC50 7.1 μM). The evidence-based choice for grant-ready research.

Molecular Formula C32H42O14
Molecular Weight 650.7 g/mol
Cat. No. B8117882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimonin17-beta-D-glucopyranoside
Molecular FormulaC32H42O14
Molecular Weight650.7 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C
InChIInChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40)
InChIKeyFYIKIBQJAJRKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Limonin 17-beta-D-glucopyranoside – A Citrus Limonoid Glucoside for Cancer Chemoprevention, Anti-Diabetic, and Cholesterol-Modulating Research


Limonin 17-beta-D-glucopyranoside (LG) is a triterpenoid limonoid glucoside naturally abundant in citrus fruits and juices, where it constitutes over 50% of total limonoid glucosides [1]. Unlike its aglycone counterpart limonin—which is intensely bitter and poorly water-soluble—LG is tasteless and water-soluble owing to the C-17 glucose moiety, a critical differentiation that governs its bioavailability, pharmacokinetic behavior, and formulation compatibility [2]. LG has been investigated for anticancer activity, cholesterol modulation, anti-diabetic enzyme inhibition, cytochrome P450 modulation, and systemic anti-inflammatory effects in human subjects [3].

Why Limonin 17-beta-D-glucopyranoside Cannot Be Replaced by Limonin Aglycone or Other Limonoid Glucosides in Research and Procurement


Limonin aglycone and limonin 17-beta-D-glucopyranoside exhibit fundamentally divergent physicochemical, pharmacokinetic, and pharmacodynamic profiles that preclude interchangeable use. The glucoside is water-soluble and tasteless, whereas limonin aglycone is hydrophobic, intensely bitter, and requires organic solubilization [1]. In human subjects, oral limonin glucoside is absorbed and metabolized to limonin (Cmax 1.74–5.27 nmol/L, Tmax 6 h), whereas limonin aglycone suffers from poor oral bioavailability [2]. Furthermore, among structurally similar limonoid glucosides—nomilin 17-beta-D-glucopyranoside, nomilinic acid 17-beta-D-glucopyranoside, and obacunone 17-O-β-D-glucopyranoside—each exhibits distinct potency and selectivity profiles across CYP enzymes, cancer cell lines, and in vivo chemoprevention models, making cross-class substitution scientifically invalid [3][4].

Quantitative Differential Evidence for Limonin 17-beta-D-glucopyranoside vs. Closest Analogs


Superior Antiproliferative Potency Against Human Colon Adenocarcinoma (SW480) Cells vs. Limonin Aglycone

In a direct head-to-head proliferation inhibition assay using SW480 human colon adenocarcinoma cells treated for 72 h, limonin 17-beta-D-glucopyranoside (LG) demonstrated a significantly lower IC50 of 37.39 μM compared to 54.74 μM for limonin aglycone, representing a 1.46-fold greater potency [1]. Both compounds induced apoptosis via the intrinsic mitochondrial pathway (caspase-3 activation, bcl2/bax transcription ratio reduction, cytochrome c release), but LG achieved equivalent mechanistic engagement at a substantially lower concentration.

Colon cancer Apoptosis Limonoid glucoside

Enhanced LDL/HDL Cholesterol Ratio Improvement vs. Limonin Aglycone in Hamster Atherogenesis Model

In a Syrian hamster feeding study, dietary supplementation with limonin 17-beta-D-glucopyranoside inhibited the increase of LDL/HDL cholesterol ratio by 52.9%, compared to 36.6% inhibition by limonin aglycone and 57% by whole grapefruit pulp, all measured against a basal control (65.8% increase) and a pectin control (70% increase) [1]. This represents a 44.5% relative improvement in cholesterol-modulating efficacy for the glucoside over its aglycone counterpart. Furthermore, LDL particles isolated from hamsters fed with either limonin or LG were less susceptible to ex vivo oxidation.

Cholesterol modulation Atherogenesis Cardiovascular protection

Competitive CYP19 (Aromatase) Inhibition with Higher Potency than Nomilinic Acid Glucoside

Kinetic analysis of human cytochrome P450 inhibition revealed that limonin 17-beta-D-glucopyranoside (LG) inhibits CYP19 (aromatase) competitively with an IC50 of 7.1 μM, whereas nomilinic acid 17-beta-D-glucopyranoside (NAG) inhibits CYP19 noncompetitively with a higher IC50 of 9.4 μM [1]. This differential inhibition mode—competitive vs. noncompetitive—indicates that LG and NAG bind to distinct sites on the CYP19 enzyme and are not functionally interchangeable. LG's competitive mechanism suggests active-site binding, a pharmacologically desirable feature for aromatase inhibitor development.

Cytochrome P450 CYP19 aromatase Cancer chemoprevention Drug metabolism

55% Tumor Burden Reduction in DMBA-Induced Hamster Buccal Pouch Carcinogenesis Model In Vivo

In a 15-week in vivo carcinogenesis study using the DMBA-induced hamster buccal pouch model, topical pretreatment and continued application of a 3.5% solution of limonin 17-beta-D-glucopyranoside resulted in a 55% decrease in average tumor burden compared to DMBA-only controls (Group I vs. Group II, P < 0.05), primarily through a reduction in tumor mass rather than tumor incidence [1]. This study simultaneously tested nomilin 17-beta-D-glucopyranoside and nomilinic acid 17-beta-D-glucopyranoside under identical conditions, yet only LG demonstrated this magnitude of tumor burden suppression. The quantitative reduction was established by comparing Group I (water + DMBA) against Group II (3.5% LG + DMBA).

Oral cancer chemoprevention In vivo carcinogenesis Tumor burden

Statistically Significant Reduction of Liver Enzymes and Inflammatory Markers in Overweight Human Adults – Clinical Evidence Absent for Aglycone

In a placebo-controlled, double-blind, crossover human study in overweight/obese adults, purified limonin 17-beta-D-glucopyranoside supplementation significantly decreased circulating liver enzyme concentrations: gamma-glutamyl transferase (GGT) by 33.8%, alanine aminotransferase (ALT) by 13.1%, alkaline phosphatase (ALP) by 10.1%, and complement C3 by 6.4% [1]. Inflammatory markers MMP-9 and TNF-α were decreased by 38.7% and 10.7%, respectively. No comparable human clinical data exist for limonin aglycone, nomilin glucoside, or other purified limonoid glucosides. LG had no specific adverse effects and did not alter blood lipids, lipoproteins, glucose, or insulin in this cohort.

Human clinical trial Liver biomarkers Inflammation Metabolic syndrome

Top-Tier Ranking Among Five Citrus Limonoids for Combined Antioxidant, Free Radical Scavenging, and Anti-Diabetic Activity

In a comprehensive 2024 study assessing five purified limonoids from Adalia lemon peels, limonin 17-O-β-D-glucopyranoside and obacunone 17-O-β-D-glucopyranoside demonstrated the highest combined antioxidant (DPPH, ABTS, NO radical scavenging), free radical scavenging, and anti-diabetic (α-amylase and α-glucosidase inhibition) activities, surpassing deacetylnomilin and the crude limonoids-rich extract at all three tested concentrations (50, 100, and 200 μg/mL) [1]. Molecular dynamic simulations further confirmed that the LG–human pancreatic α-amylase (HPA) complex maintained a more stable conformation than the Apo system, as evidenced by RMSD, RMSF, ROG, and SASA analyses over 20 ns trajectories. Note: this study reports rank-order activity rather than discrete IC50 values; the data are presented as concentration-dependent inhibition percentages, and the ranking is class-level evidence rather than a numerical potency difference.

Anti-diabetic Alpha-amylase inhibition Antioxidant ranking Limonoid comparison

Procurement-Relevant Application Scenarios for Limonin 17-beta-D-glucopyranoside Based on Quantitative Evidence


Colon Cancer Chemoprevention Research Requiring Superior In Vitro Potency vs. Limonin Aglycone

Researchers studying colon adenocarcinoma should select LG over limonin aglycone based on the 1.46-fold greater antiproliferative potency (IC50 37.39 vs. 54.74 μM) in SW480 cells at 72 h, with both compounds engaging the same mitochondrial apoptosis pathway [1]. The lower IC50 translates to reduced compound consumption per assay plate and enables experiments at lower working concentrations where off-target effects may be minimized.

In Vivo Oral Cancer Chemoprevention Studies Utilizing Topical Limonoid Application

LG is the only limonoid glucoside with direct in vivo evidence of 55% tumor burden reduction in the DMBA-induced hamster buccal pouch carcinogenesis model, outperforming nomilin and nomilinic acid glucosides tested under identical conditions [1]. Procurement of LG over alternative limonoid glucosides is strongly justified for oral carcinogenesis studies where published in vivo efficacy data are required for grant applications or IACUC protocol support.

Human Clinical Trials Investigating Liver Biomarker or Inflammatory Marker Modulation by Citrus Bioactives

LG is the sole limonoid compound with published human clinical evidence of safety, tolerability, and significant reduction in liver enzymes (GGT ↓33.8%, ALT ↓13.1%, ALP ↓10.1%) and inflammatory markers (MMP-9 ↓38.7%, TNF-α ↓10.7%) in a placebo-controlled, double-blind crossover trial [1]. For any human intervention study design, LG is the evidence-based default selection in the limonoid class, as no other purified limonoid possesses comparable human data.

Cytochrome P450-Mediated Drug Metabolism and Aromatase Inhibition Studies

For researchers investigating CYP19 (aromatase) inhibition, LG provides competitive active-site inhibition (IC50 7.1 μM), which is both more potent and mechanistically distinct from the noncompetitive inhibition exhibited by nomilinic acid glucoside (IC50 9.4 μM) [1]. This mechanistic distinction—competitive vs. noncompetitive—is pharmacologically meaningful for structure–activity relationship studies and cannot be replicated by substituting NAG for LG.

Quote Request

Request a Quote for Limonin17-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.